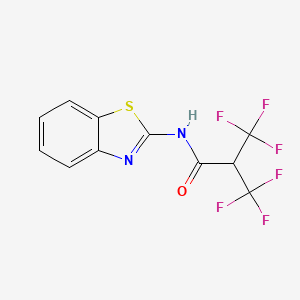![molecular formula C30H36O12 B14168171 [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate CAS No. 4356-97-2](/img/structure/B14168171.png)
[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate: is a synthetic organic compound characterized by its complex structure, which includes multiple acetoxy groups and phenylmethoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule that contains hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process may also involve protection and deprotection steps to ensure selective acetylation of the desired hydroxyl groups.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield the corresponding hydroxyl derivatives, while oxidation could produce ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for constructing larger organic structures.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers may investigate its interactions with biological targets to develop new pharmaceuticals or study its effects on biological systems.
Industry: In industry, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties. Its unique structure may impart desirable characteristics to the final products.
Mecanismo De Acción
The mechanism of action of [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.
Comparación Con Compuestos Similares
- [2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate
- [3,4,5,6-Tetraacetyloxy-1,1-bis(phenylmethoxy)hexan-2-yl] acetate
Comparison: Compared to these similar compounds, [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate is unique due to its specific arrangement of acetoxy and phenylmethoxy groups. This unique structure may result in different reactivity and applications, making it a valuable compound for specific research and industrial purposes.
Propiedades
Número CAS |
4356-97-2 |
|---|---|
Fórmula molecular |
C30H36O12 |
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
[2,3,4,5-tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate |
InChI |
InChI=1S/C30H36O12/c1-19(31)36-18-26(39-20(2)32)27(40-21(3)33)28(41-22(4)34)29(42-23(5)35)30(37-16-24-12-8-6-9-13-24)38-17-25-14-10-7-11-15-25/h6-15,26-30H,16-18H2,1-5H3 |
Clave InChI |
BXUMPCPEVFVVPT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C(C(C(C(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


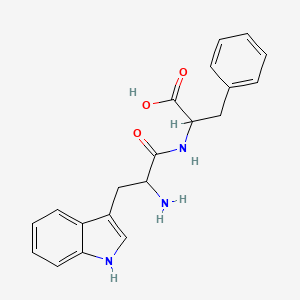
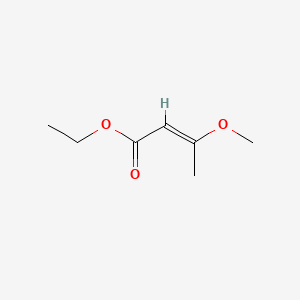

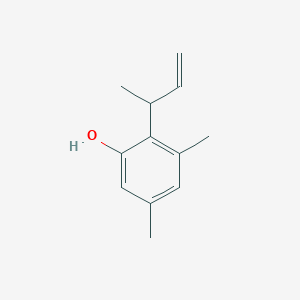
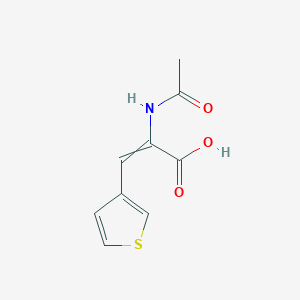
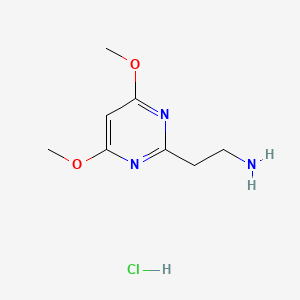
![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
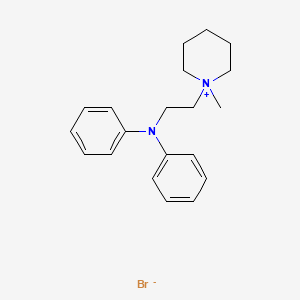
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)
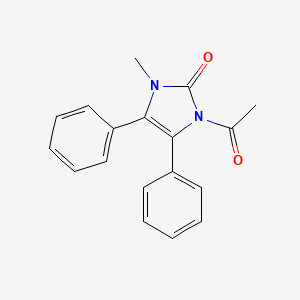
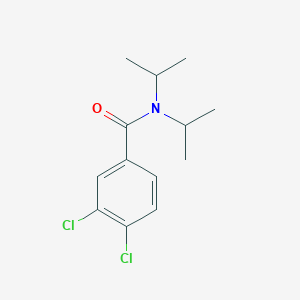
![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
